molecular formula C10H17NO4 B1592876 N-Boc-2-morpholinecarbaldehyde CAS No. 218594-02-6

N-Boc-2-morpholinecarbaldehyde

Cat. No.: B1592876
CAS No.: 218594-02-6
M. Wt: 215.25 g/mol
InChI Key: LWKMTSRRGUVABD-UHFFFAOYSA-N
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Description

N-Boc-2-morpholinecarbaldehyde, also known as tert-butyl 2-formyl-4-morpholinecarboxylate, is a chemical compound with the molecular formula C10H17NO4. It is a derivative of morpholine, a heterocyclic amine, and contains a formyl group and a tert-butoxycarbonyl (Boc) protecting group. This compound is widely used in organic synthesis, particularly in the preparation of various pharmaceuticals and fine chemicals .

Scientific Research Applications

N-Boc-2-morpholinecarbaldehyde is utilized in various scientific research applications, including:

    Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It is used in the preparation of biologically active compounds, such as enzyme inhibitors and receptor modulators.

    Medicine: It is involved in the synthesis of drug candidates and active pharmaceutical ingredients.

    Industry: It is employed in the production of fine chemicals and specialty materials.

Preparation Methods

Synthetic Routes and Reaction Conditions

N-Boc-2-morpholinecarbaldehyde can be synthesized through several methods. One common approach involves the protection of morpholine with a tert-butoxycarbonyl group, followed by formylation. The reaction typically involves the use of di-tert-butyl dicarbonate (Boc2O) and a base such as triethylamine to introduce the Boc group. The formylation step can be achieved using reagents like ethyl formate or formic acid.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and advanced purification techniques, such as distillation and crystallization, are common in industrial production.

Chemical Reactions Analysis

Types of Reactions

N-Boc-2-morpholinecarbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Mechanism of Action

The mechanism of action of N-Boc-2-morpholinecarbaldehyde primarily involves its role as a synthetic intermediate. The Boc group protects the amine functionality during chemical reactions, preventing unwanted side reactions. The formyl group serves as a reactive site for various condensation and addition reactions, facilitating the formation of new carbon-carbon and carbon-nitrogen bonds .

Comparison with Similar Compounds

Similar Compounds

    N-Boc-4-morpholinecarbaldehyde: Similar structure but with the formyl group at a different position.

    N-Boc-2-piperidinecarbaldehyde: Contains a piperidine ring instead of a morpholine ring.

    N-Boc-2-pyrrolidinecarbaldehyde: Contains a pyrrolidine ring instead of a morpholine ring.

Uniqueness

N-Boc-2-morpholinecarbaldehyde is unique due to its specific combination of a morpholine ring, a Boc protecting group, and a formyl group. This combination provides a stable and versatile intermediate for the synthesis of various complex molecules, making it valuable in both academic and industrial research .

Properties

IUPAC Name

tert-butyl 2-formylmorpholine-4-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17NO4/c1-10(2,3)15-9(13)11-4-5-14-8(6-11)7-12/h7-8H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWKMTSRRGUVABD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCOC(C1)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40625019
Record name tert-Butyl 2-formylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

218594-02-6
Record name 1,1-Dimethylethyl 2-formyl-4-morpholinecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=218594-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl 2-formylmorpholine-4-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40625019
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-Boc-2-morpholinecarbaldehyde
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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